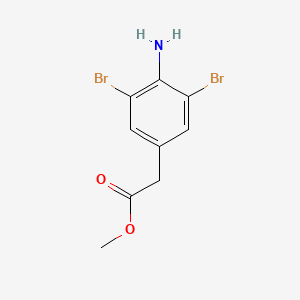

Methyl 2-(4-amino-3,5-dibromophenyl)acetate

Description

Methyl 2-(4-amino-3,5-dibromophenyl)acetate is a substituted phenylacetic acid derivative characterized by a methyl ester group, an amino substituent at the para position, and bromine atoms at the 3 and 5 positions on the aromatic ring. This structural configuration confers unique physicochemical properties, such as high lipophilicity due to bromine’s electron-withdrawing and bulky nature, and reactivity modulated by the electron-donating amino group. The compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis .

Properties

CAS No. |

1208077-52-4 |

|---|---|

Molecular Formula |

C9H9Br2NO2 |

Molecular Weight |

322.98 g/mol |

IUPAC Name |

methyl 2-(4-amino-3,5-dibromophenyl)acetate |

InChI |

InChI=1S/C9H9Br2NO2/c1-14-8(13)4-5-2-6(10)9(12)7(11)3-5/h2-3H,4,12H2,1H3 |

InChI Key |

MUBUNEUYOFOQRO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=C(C(=C1)Br)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-amino-3,5-dibromophenyl)acetate typically involves the bromination of a precursor compound followed by esterification. One common method includes:

Bromination: Starting with 4-aminoacetophenone, bromination is carried out using bromine in the presence of a suitable catalyst to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.

Esterification: The resulting dibromo compound is then esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes and the use of more efficient catalysts and solvents.

Types of Reactions:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can undergo reduction reactions, particularly at the bromine sites, to form debrominated products.

Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or nitric acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide or other nucleophiles in the presence of a palladium catalyst.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Debrominated phenylacetate derivatives.

Substitution: Phenylacetate derivatives with various substituents replacing the bromine atoms.

Scientific Research Applications

Methyl 2-(4-amino-3,5-dibromophenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions due to its unique structure.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-3,5-dibromophenyl)acetate in biological systems involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Functional Group Variations

The compound’s structural analogs differ in substituents on the phenyl ring or ester groups, leading to distinct chemical behaviors:

Ethyl 2-(4-amino-3,5-dibromophenyl)acetate

- Key Differences : Ethyl ester group instead of methyl.

- Impact : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to increased steric hindrance. This may enhance stability in certain solvents but reduce volatility.

- Status : Discontinued (CymitQuimica), likely due to challenges in synthesis scalability or stability concerns .

Methyl 2-(4-chloro-3,5-dinitrophenyl)acrylate

- Key Differences: Chloro and nitro substituents replace bromine and amino groups; acrylate ester instead of acetate.

- Impact: Nitro groups create an electron-deficient aromatic ring, reducing nucleophilic substitution reactivity.

- Applications : Used in pesticide synthesis, where electron-withdrawing groups improve herbicidal activity .

Fluroxypyr ([(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy] acetate)

- Key Differences : Pyridine ring instead of benzene; fluorine and chlorine substituents.

- Impact : Fluorine’s electronegativity enhances bioavailability, while the pyridine ring increases polarity.

- Applications : Commercial herbicide, highlighting the role of halogenated aromatic systems in agrochemicals .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Methyl 2-(4-amino-3,5-dibromophenyl)acetate and Analogs

Biological Activity

Methyl 2-(4-amino-3,5-dibromophenyl)acetate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its interactions with biological targets, synthesis methods, and relevant studies highlighting its efficacy.

Chemical Structure and Properties

This compound has the molecular formula CHBrN O and a molecular weight of approximately 307.01 g/mol. The compound features a methyl ester functional group attached to a phenyl ring that carries both amino and dibromo substituents. These structural characteristics enhance its chemical reactivity and potential biological activity.

Biological Activity

The biological activity of this compound is primarily attributed to the presence of the amino group and bromine atoms, which may facilitate interactions with various biological targets. Research indicates that compounds with similar structures have shown promising activities in areas such as:

- Anticancer Activity : Studies have demonstrated that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers .

- Microtubule Destabilization : Some derivatives of related compounds act as microtubule-destabilizing agents, which is crucial for cancer therapy as it disrupts mitotic processes in rapidly dividing cells .

Synthesis Methods

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Common methods include:

- Starting Materials : The synthesis often begins with readily available precursors such as 4-amino-3,5-dibromobenzoic acid.

- Reagents : Common reagents include coupling agents and solvents like DMF or THF.

- Reaction Conditions : Temperature and time are critical factors; reactions may occur under reflux or microwave-assisted conditions to improve efficiency .

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that at concentrations as low as 1 µM, the compound induced significant morphological changes characteristic of apoptosis. Additionally, caspase-3 activity increased by up to 57% at higher concentrations (10 µM), confirming its potential as an anticancer agent .

Case Study 2: Microtubule Interaction

Another research effort focused on the microtubule assembly inhibition by related compounds at a concentration of 20 µM. The findings suggested that these compounds could inhibit microtubule assembly by approximately 40%, indicating a mechanism through which they exert their anticancer effects .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| Methyl 2-(3-bromophenyl)acetate | 150529-73-0 | 0.90 |

| Methyl 2-(4-bromophenyl)acetate | 41841-16-1 | 0.92 |

| Ethyl 2-(3-bromophenyl)acetate | 14062-30-7 | 0.94 |

| Methyl 3-(3-bromophenyl)propanoate | 151583-29-8 | 0.94 |

| Methyl 2-(2-bromophenyl)acetate | 57486-69-8 | 0.90 |

This table illustrates that while there are many structurally similar compounds, this compound's specific combination of functional groups enhances its reactivity and biological potential compared to others.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.